

Potential off-target effects of Sch 206272

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Compound of Interest

Compound Name: Sch 206272

Cat. No.: B15617070

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Disclaimer: Information on the specific off-target effects of **Sch 206272** is limited in publicly available literature. This guide provides information based on its known mechanism of action as a tachykinin receptor antagonist and the known off-target effects of this drug class. The quantitative data presented are illustrative and should be confirmed with in-house experiments.

Frequently Asked Questions (FAQs)

Q1: What is **Sch 206272** and what is its primary mechanism of action?

Sch 206272 is a potent, orally active antagonist of tachykinin NK(1), NK(2), and NK(3) receptors. Its primary mechanism of action is to block the binding of tachykinins, such as Substance P, Neurokinin A, and Neurokinin B, to their respective receptors, thereby inhibiting their biological effects.

Q2: What are the known binding affinities of **Sch 206272** for its primary targets?

While specific binding affinities may vary between experimental systems, published data can provide an indication of its potency.



Receptor	Reported Ki (nM) - Illustrative
NK(1)	1.3
NK(2)	0.4
NK(3)	0.3
Note: This data is for illustrative purposes and should be verified experimentally.	

Q3: Are there any known off-target effects specifically for **Sch 206272**?

Currently, there is a lack of publicly available data from comprehensive selectivity panel screening for **Sch 206272**. Therefore, its interactions with other receptors, enzymes, and ion channels have not been fully characterized.

Q4: What are the potential class-wide off-target effects of tachykinin receptor antagonists?

Tachykinin receptor antagonists as a class have been associated with a range of side effects, which may be indicative of off-target activities or complex on-target pharmacology. These can include:

- Central Nervous System Effects: Fatigue, dizziness, and headache are commonly reported.
 [1]
- Gastrointestinal Effects: Constipation and dyspepsia have been observed.
- Hepatic Effects: Some tachykinin receptor antagonists, particularly those with specific chemical structures, have been associated with transient elevations in liver transaminases.
 [2][3]

Troubleshooting Guide

This guide addresses potential issues that researchers may encounter during in vitro and in vivo experiments with **Sch 206272**, with a focus on distinguishing on-target from potential off-target effects.



Issue 1: Unexpected cellular phenotype or in vivo response not readily explained by NK(1)/NK(2)/NK(3) antagonism.

- Possible Cause: Potential off-target activity of Sch 206272.
- Troubleshooting Steps:
 - Literature Review: Conduct a thorough search for the known physiological roles of tachykinin receptors in your experimental system to ensure the observed effect is truly independent of on-target activity.
 - Dose-Response Analysis: Perform a detailed dose-response curve for the unexpected effect. Atypical curve shapes may suggest multiple binding sites.
 - Use of Control Compounds: Compare the effects of Sch 206272 with structurally unrelated NK(1)/NK(2)/NK(3) antagonists. If the effect is unique to Sch 206272, it is more likely to be an off-target effect.
 - Rescue Experiments: Attempt to rescue the phenotype by co-administering agonists for the tachykinin receptors. If the effect persists, it is likely off-target.
 - In Silico Profiling: Utilize computational tools to predict potential off-target interactions of Sch 206272 based on its chemical structure.

Issue 2: Inconsistent results between experimental batches.

- Possible Cause: Variability in compound purity, cell line passage number, or animal model characteristics.
- Troubleshooting Steps:
 - Compound Quality Control: Verify the purity and integrity of each batch of Sch 206272
 using analytical methods such as HPLC-MS.
 - Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not genetically drifted.



 Standardize Protocols: Ensure all experimental parameters, including cell seeding density, treatment duration, and animal handling, are strictly standardized.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Tachykinin Receptors

This protocol can be used to determine the binding affinity of **Sch 206272** for NK(1), NK(2), and NK(3) receptors.

- Materials:
 - Cell membranes expressing the human NK(1), NK(2), or NK(3) receptor.
 - Radiolabeled tachykinin receptor ligand (e.g., [3H]-Substance P for NK(1), [125]-Neurokinin A for NK(2), [3H]-Senktide for NK(3)).
 - Sch 206272.
 - o Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
 - Non-specific binding control (e.g., a high concentration of an unlabeled tachykinin receptor antagonist).
 - Glass fiber filters.
 - Scintillation counter.
- Method:
 - Prepare serial dilutions of Sch 206272.
 - In a 96-well plate, add cell membranes, radiolabeled ligand, and either vehicle, unlabeled
 Sch 206272, or the non-specific binding control.
 - Incubate at room temperature for a specified time to reach equilibrium.
 - Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.



- Wash the filters with ice-cold binding buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding and perform non-linear regression analysis to determine the Ki value.

Signaling Pathways and Experimental Workflows

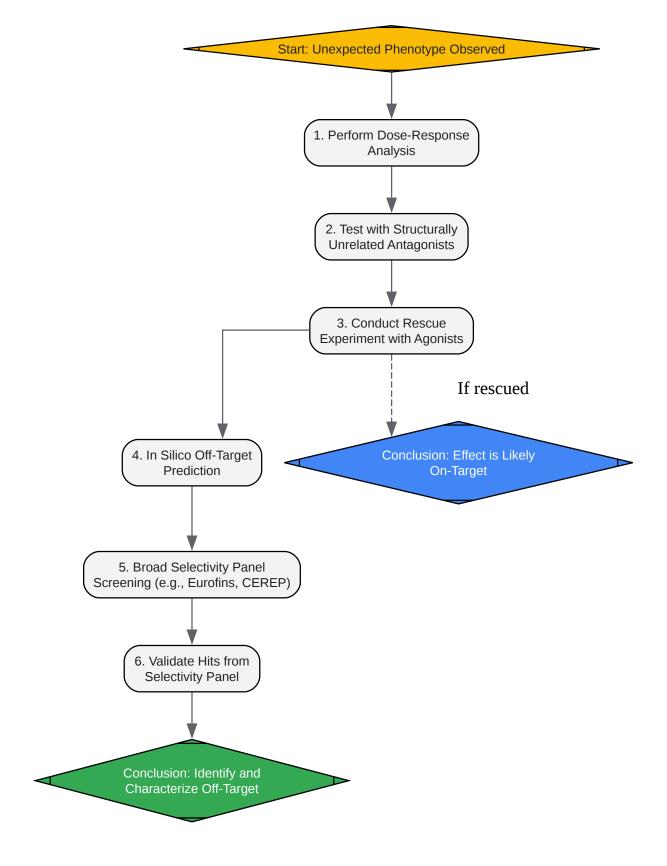
Tachykinin Receptor Signaling Pathway

Tachykinin receptors (NK1, NK2, NK3) are G-protein coupled receptors (GPCRs) that primarily couple to Gαq/11.[4] Activation of these receptors by their respective endogenous ligands (Substance P, Neurokinin A, Neurokinin B) leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium (Ca²+), while DAG activates protein kinase C (PKC).[4] These signaling events can lead to a variety of cellular responses, including smooth muscle contraction, neuronal excitation, and inflammation.









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